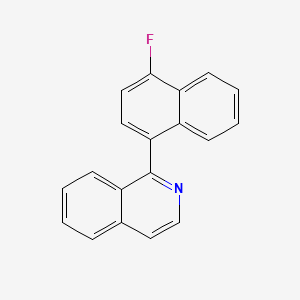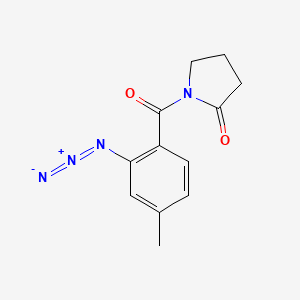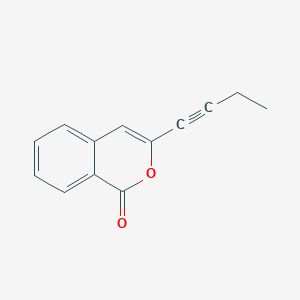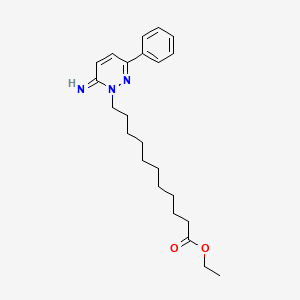
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with furanyl, methoxyphenyl, and methylthio groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with appropriate precursors such as nitriles or amidines, the triazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the furanyl, methoxyphenyl, and methylthio groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring or substituents can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Furanyl-Substituted Compounds: Molecules featuring the furanyl group.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups.
Uniqueness
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Propriétés
Numéro CAS |
832686-58-5 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
5-(furan-2-yl)-6-(4-methoxyphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-11-7-5-10(6-8-11)13-14(12-4-3-9-20-12)16-15(21-2)18-17-13/h3-9H,1-2H3 |
Clé InChI |
HKAOVUKGIQLZSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)

![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)


![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)


![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)


![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
